3-Chloro-2-(piperidin-4-yl)pyridine
Overview
Description
“3-Chloro-2-(piperidin-4-yl)pyridine” is a chemical compound that contains a pyridine ring and a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of piperidine-containing compounds is crucial for their biological activity .Chemical Reactions Analysis
Piperidine-containing compounds undergo various chemical reactions. For example, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives depend on their specific structure. For example, the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis Approaches
- Synthesis of Piperidine Derivatives: A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine significant in medicinal chemistry, involves the catalytic hydrogenation of pyrrolylpyridine. This method provides an alternative to complex, multi-stage modifications previously used (Smaliy et al., 2011).
- Efficient Asymmetric Hydrogenation of Pyridines: An auxiliary-based method for the asymmetric hydrogenation of substituted pyridines enables the formation of piperidines with multiple chiral centers in a single operation. This method has shown success in creating stereochemically complex piperidines (Glorius et al., 2004).
Chemical and Structural Characterization
- Structural Analysis of Piperidine Derivatives: The crystal structures of various anticonvulsant compounds, including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, have been analyzed. These studies provide insights into the orientation and electronic properties of these compounds, which are crucial for understanding their pharmacological activities (Georges et al., 1989).
Application in Medicinal Chemistry
- Aurora Kinase Inhibition: Compounds structurally related to 3-Chloro-2-(piperidin-4-yl)pyridine have been identified as potential Aurora kinase inhibitors, which may have implications in cancer treatment. These compounds demonstrate the utility of piperidine derivatives in targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Other Applications
- Organometallic Chemistry: The synthesis of 1,2-bis(pyridine-2/3/4-yl)methyldiselanes, derived from pyridine compounds, demonstrates applications in organometallic chemistry. These compounds show potential anti-proliferative activity against various cell lines (Bhasin et al., 2015).
- Corrosion Inhibition in Iron: Piperidine derivatives have been studied for their corrosion inhibition properties on iron. This research contributes to understanding the interaction of these compounds with metal surfaces, highlighting their potential in industrial applications (Kaya et al., 2016).
Safety And Hazards
Future Directions
Piperidines are important synthetic fragments for drug design, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
3-chloro-2-piperidin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFOOCMIGLKZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297312 | |
Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(piperidin-4-yl)pyridine | |
CAS RN |
899356-99-1 | |
Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899356-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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